3-(2,6-Dimethylphenyl)-3-pentanol
Description
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14,6-2)12-10(3)8-7-9-11(12)4/h7-9,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXANORYVBWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C=CC=C1C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) 3-Methyl-1-phenyl-3-pentanol (CAS 10415-87-9)
- Molecular Formula : C₁₂H₁₈O (MW 178.27)
- Key Features : A phenyl group at the 1-position and a methyl branch at the 3-position.
- Comparison: The absence of 2,6-dimethyl substitution on the phenyl ring reduces steric hindrance compared to 3-(2,6-Dimethylphenyl)-3-pentanol. This likely increases its reactivity in nucleophilic substitutions but may reduce target specificity in biological systems .
(b) Compounds with 2,6-Dimethylphenyl Substitution
- Example: Compound 20 (IC₅₀ = 1.373 μM for antimalarial activity) from . Structure: 4-tert-Butylphenyl and 2,6-dimethylphenyl substituents. Comparison: The 2,6-dimethylphenyl group in Compound 20 contributes to high antimalarial potency, suggesting that this compound may also exhibit enhanced bioactivity due to similar steric and electronic effects .
Positional Isomers and Chain-Length Variants
(a) 4-Methyl-1-phenyl-2-pentanol (CAS 7779-78-4)
- Molecular Formula : C₁₂H₁₈O (MW 178.27)
- Key Features : Hydroxyl group at the 2-position and a methyl branch at the 4-position.
- Comparison: The shifted hydroxyl group alters hydrogen-bonding capacity and solubility. For instance, 3-pentanol derivatives generally have higher boiling points than 2-pentanol isomers due to increased molecular symmetry .
(b) 2-Methyl-3-pentanol (CAS 565-67-3)
- Molecular Formula : C₆H₁₄O (MW 102.17)
- Key Features : Simpler structure with a methyl branch at the 2-position.
- Comparison: The absence of an aromatic ring reduces lipophilicity (log P ≈ 1.5 estimated) compared to this compound, which likely has a higher log P (>3.0) due to the hydrophobic 2,6-dimethylphenyl group .
Research Implications and Limitations
- Synthetic Challenges : Steric hindrance from the 2,6-dimethyl group may complicate synthesis, requiring optimized catalysts or reaction conditions.
- Data Gaps: Direct experimental data (e.g., solubility, toxicity) for this compound are absent in the provided evidence, necessitating further characterization.
Preparation Methods
Reaction Mechanism and Procedure
-
Formation of the Grignard Reagent :
Bromo-2,6-dimethylbenzene reacts with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) to form 2,6-dimethylphenylmagnesium bromide. -
Nucleophilic Addition to 3-Pentanone :
The Grignard reagent attacks the carbonyl carbon of 3-pentanone, followed by acidic workup to yield the tertiary alcohol:
Key Conditions :
-
Solvent: Anhydrous diethyl ether or THF.
-
Temperature: 0–25°C during reagent formation; reflux for ketone addition.
-
Workup: Quenching with ammonium chloride or dilute hydrochloric acid.
Yield : Typical yields for analogous Grignard reactions range from 70% to 85%, depending on purity of reagents and reaction control.
Catalytic Hydrogenation of Ketone Precursors
Hydrogenation of ketones using transition-metal catalysts offers a direct route to alcohols. For this compound, this method requires the intermediate 3-(2,6-Dimethylphenyl)-3-pentanone .
Synthesis of the Ketone Precursor
The ketone can be synthesized via Friedel-Crafts acylation of 1,3-dimethylbenzene (2,6-dimethylbenzene) with pentanoyl chloride in the presence of Lewis acids like aluminum chloride:
Hydrogenation Procedure
The ketone undergoes hydrogenation under high-pressure hydrogen (22502.3 Torr) using a cobalt-based catalyst (e.g., LNHC/CoCl₂) and potassium hydroxide in tetrahydrofuran at 20°C for 16 hours:
Key Conditions :
-
Catalyst: Cobalt complexes (e.g., LNHC/CoCl₂).
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Base: Potassium hydroxide.
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Pressure: 22502.3 Torr H₂.
-
Yield: Up to 97% reported for analogous ketone hydrogenations.
Alternative Synthetic Pathways
Organolithium Reagent Approach
Organolithium reagents (e.g., 2,6-dimethylphenyllithium) can substitute Grignard reagents for ketone addition. This method offers faster reaction kinetics but requires stringent anhydrous conditions:
Advantages : Higher reactivity at lower temperatures (−78°C).
Limitations : Sensitivity to moisture and higher cost.
Comparative Analysis of Preparation Methods
Key Observations :
-
Catalytic Hydrogenation offers the highest yield and purity, making it suitable for industrial-scale production.
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Grignard Synthesis balances cost and efficiency for laboratory-scale synthesis.
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Organolithium Methods are niche, reserved for substrates requiring low-temperature reactivity.
Challenges and Optimization Strategies
Purification Techniques
Q & A
Q. Advanced Research Focus
- NMR Analysis :
- ¹H NMR : The deshielded hydroxyl proton (δ ~2.1–2.5 ppm) and splitting patterns of methyl groups on the aromatic ring (δ ~2.3 ppm, singlet) confirm substitution geometry. NOESY experiments can detect spatial proximity between the tertiary alcohol proton and aromatic protons to infer conformation .
- ¹³C NMR : Quaternary carbon signals (δ ~75–80 ppm) validate the tertiary alcohol structure, while aromatic carbons (δ ~125–140 ppm) distinguish substitution patterns .
- X-ray Crystallography : Resolves absolute configuration and interatomic distances, critical for correlating structure with biological activity .
What methodological approaches are recommended for assessing the thermodynamic stability of this compound under varying conditions?
Q. Advanced Research Focus
- DSC/TGA Analysis : Differential scanning calorimetry (DSC) measures phase transitions (e.g., melting point, decomposition), while thermogravimetric analysis (TGA) evaluates thermal stability. For this compound, decomposition typically initiates at ~200°C, with a melting point range of 77–82°C (dependent on purity) .
- Gas-Phase Thermodynamics : NIST data (ΔfH°gas) can predict reactivity in vapor-phase reactions, though experimental validation is required due to limited published values .
How does the substitution pattern on the phenyl ring influence the biological activity of this compound compared to analogs?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) :
- The 2,6-dimethyl groups enhance lipophilicity, improving membrane permeability in antimicrobial assays. Analogous compounds (e.g., metalaxyl derivatives) show fungicidal activity via inhibition of fungal RNA polymerase .
- Comparative Studies : Chloro- or fluoro-substituted analogs (e.g., 3-(3-chloro-4-fluorophenyl)-3-pentanol) exhibit broader-spectrum antibacterial activity (MIC ~5–10 µg/mL against E. coli), suggesting electronegative substituents enhance target binding .
What strategies address discrepancies in reported physical properties (e.g., solubility, melting point) of this compound across studies?
Q. Advanced Research Focus
- Purity Validation :
- Solubility Conflicts : Discrepancies in aqueous solubility (e.g., 0.1–0.5 mg/mL at 25°C) may arise from polymorphic forms. Powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous states .
How can computational modeling optimize the synthesis and functionalization of this compound?
Q. Advanced Research Focus
- DFT Calculations : Predict reaction pathways for functionalization (e.g., oxidation to ketones). The energy barrier for dehydrogenation of the tertiary alcohol is ~120 kJ/mol, requiring strong oxidants like PCC .
- Docking Studies : Model interactions with biological targets (e.g., fungal cytochrome P450 enzymes) to prioritize derivatives for synthesis. The 2,6-dimethyl group shows favorable van der Waals interactions in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
